molecular formula C15H12BrFO3 B13924595 Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate

Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate

Cat. No.: B13924595
M. Wt: 339.16 g/mol
InChI Key: DCFHYEOICIOVRZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-hydroxy-5-fluorobenzoic acid, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.

    Esterification: The brominated product is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Benzyloxylation: Finally, the ester is reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(benzyloxy)-4-amino-5-fluorobenzoate.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Hydrolysis: 2-(benzyloxy)-4-bromo-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzyloxy)-4-chloro-5-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(benzyloxy)-4-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-(benzyloxy)-4-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is unique due to the specific combination of substituents on the benzoate ring. The presence of both bromine and fluorine atoms can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12BrFO3

Molecular Weight

339.16 g/mol

IUPAC Name

methyl 4-bromo-5-fluoro-2-phenylmethoxybenzoate

InChI

InChI=1S/C15H12BrFO3/c1-19-15(18)11-7-13(17)12(16)8-14(11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

DCFHYEOICIOVRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)Br)F

Origin of Product

United States

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